molecular formula C8H16N2O2 B13169917 2-Methoxy-N-piperidin-4-ylacetamide

2-Methoxy-N-piperidin-4-ylacetamide

Cat. No.: B13169917
M. Wt: 172.22 g/mol
InChI Key: KAXXBZLOOOMCJY-UHFFFAOYSA-N
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Description

2-Methoxy-N-piperidin-4-ylacetamide is a chemical compound with the molecular formula C8H16N2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-piperidin-4-ylacetamide typically involves the reaction of piperidine with methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-piperidin-4-ylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while reduction produces amine derivatives.

Scientific Research Applications

2-Methoxy-N-piperidin-4-ylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-piperidin-4-ylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-N-(piperidin-4-yl)acetamide hydrochloride
  • N-(4-Piperidinyl)-2-methoxyacetamide

Uniqueness

2-Methoxy-N-piperidin-4-ylacetamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities or chemical reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

2-methoxy-N-piperidin-4-ylacetamide

InChI

InChI=1S/C8H16N2O2/c1-12-6-8(11)10-7-2-4-9-5-3-7/h7,9H,2-6H2,1H3,(H,10,11)

InChI Key

KAXXBZLOOOMCJY-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1CCNCC1

Origin of Product

United States

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